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Compound of Interest

Compound Name: Ac-VEID-AMC

Cat. No.: B158954

An In-depth Technical Guide on the Fluorogenic Caspase-6 Substrate, Ac-VEID-AMC

This guide provides a comprehensive overview of the fluorogenic caspase-6 substrate, Acetyl-
Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin (Ac-VEID-AMC), for researchers,
scientists, and drug development professionals. It covers the chemical properties, mechanism
of action, experimental protocols, and the role of its target enzyme, caspase-6, in cellular
signaling pathways.

Chemical Identity and Properties

Ac-VEID-AMC is a synthetic tetrapeptide substrate specifically designed for the sensitive
detection of caspase-6 activity. The peptide sequence, VEID (Val-Glu-lle-Asp), is derived from
the cleavage site of lamin A, a known physiological substrate of caspase-6.[1] This sequence
confers a high degree of specificity for caspase-6, although some cross-reactivity with other
caspases, such as caspase-3 and -7, may be observed at high substrate concentrations.[2]

The full chemical name of the compound is Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-
methylcoumarin. Its fundamental chemical and physical properties are summarized in the table
below.
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Property

Value

Full Chemical Name

Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-

amino-4-methylcoumarin

Molecular Formula C32H43Ns5011
Molecular Weight 673.71 g/mol
CAS Number 219137-97-0
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm

Solubility Soluble in DMSO (e.g., 10 mg/mL)
Store at -20°C, protected from light. For stock
Storage solutions, storage at -80°C is recommended for

up to 6 months.

Mechanism of Action

The detection of caspase-6 activity using Ac-VEID-AMC is based on the principle of

fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-

methylcoumarin (AMC) fluorophore is quenched by the peptide moiety. Upon cleavage of the

peptide at the aspartic acid residue by active caspase-6, the AMC group is released, resulting

in a significant increase in fluorescence that can be quantified.
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Caption: Mechanism of Ac-VEID-AMC cleavage by caspase-6.

Quantitative Data

The kinetic parameters of an enzyme-substrate interaction, Michaelis constant (Km) and
catalytic rate constant (kcat), are crucial for quantitative studies. While specific kinetic data for
Ac-VEID-AMC is not readily available in the cited literature, a study on the closely related
substrate Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin) provides valuable insights. The
substitution of the fluorophore is not expected to dramatically alter the enzyme's affinity for the
peptide sequence.
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Substrate Km (UM) kcat (s7%) kcat/Km (M—'s™?)
Ac-VEID-AFC 30.9+2.2 43+0.12 139,200
Lamin A (protein) 0.014 + 0.002 0.057 £ 0.002 4,055,043

Data from a study using Ac-VEID-AFC, a substrate with the same peptide sequence as Ac-
VEID-AMC.[2]

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-6 activity assay in a 96-well
plate format. This should be optimized based on specific experimental conditions.

A. Reagents and Buffers

e Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NacCl, 0.1% CHAPS, 1 mM EDTA, 10%
glycerol, and 10 mM DTT.

o Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10
mM DTT.

e Ac-VEID-AMC Stock Solution: 10 mM in DMSO.

o Caspase-6 Inhibitor (optional): Ac-VEID-CHO or Z-VEID-FMK for specificity control.

B. Experimental Workflow
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Caption: General workflow for a caspase-6 activity assay.
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C. Detailed Procedure

e Cell Lysate Preparation:

[¢]

[¢]

[e]

o

[¢]

Induce apoptosis in cell cultures using the desired stimulus.

Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 20-30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (cell lysate) and determine the protein concentration.

o Assay Reaction:

[e]

In a 96-well black plate, add 50-100 pg of protein lysate to each well.

Adjust the volume of each well to 90 pL with Assay Bulffer.

For inhibitor controls, pre-incubate the lysate with a caspase-6 inhibitor (e.g., 10 uM Ac-
VEID-CHO) for 15 minutes at 37°C.

Initiate the reaction by adding 10 pL of 500 uM Ac-VEID-AMC (final concentration of 50
uM).

Immediately place the plate in a fluorescence microplate reader.

o Measurement and Analysis:

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an
emission wavelength of ~440 nm.

Take readings every 5-10 minutes for 1-2 hours at 37°C.

Calculate the rate of AMC release from the linear portion of the fluorescence versus time
curve.
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o Results can be expressed as relative fluorescence units (RFU) per minute per milligram of
protein.

Signaling Pathways Involving Caspase-6

Caspase-6 is classified as an executioner caspase, playing a critical role in the final stages of
apoptosis. It can be activated through both the intrinsic (mitochondrial) and extrinsic (death
receptor) pathways.

Intrinsic Pathway: Cellular stress, such as DNA damage, leads to the activation of initiator
caspase-9 within the apoptosome complex. Caspase-9 then cleaves and activates executioner
caspases, including caspase-3 and -7, which in turn can activate caspase-6.

Extrinsic Pathway: The binding of extracellular death ligands (e.g., TNF-a, FasL) to their
corresponding death receptors triggers the recruitment of adaptor proteins and pro-caspase-8,
forming the Death-Inducing Signaling Complex (DISC). This leads to the auto-activation of
caspase-8, which then directly activates downstream executioner caspases, including caspase-
6.

Once activated, caspase-6 cleaves a specific set of cellular substrates, most notably lamin A,
leading to the disassembly of the nuclear lamina, chromatin condensation, and ultimately, cell
death.
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Caption: Simplified signaling pathway of caspase-6 activation in apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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